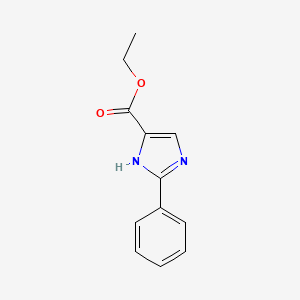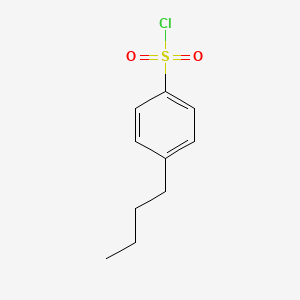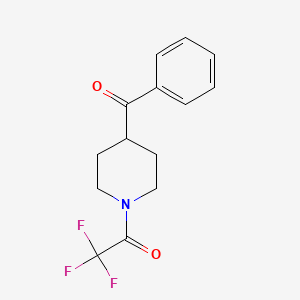
Acide 3-(4-(chlorosulfonyl)phényl)propanoïque
Vue d'ensemble
Description
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorosulfonyl group. This compound is primarily used as a pharmaceutical intermediate and has applications in various chemical syntheses .
Applications De Recherche Scientifique
3-(4-(Chlorosulfonyl)phenyl)propanoic acid has several scientific research applications, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: Employed in the preparation of sulfonic acid-functionalized catalysts for organic reactions.
Material Science: Utilized in the modification of polymers to introduce sulfonic acid groups, enhancing their properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
Mécanisme D'action
Target of Action
This compound is used as a pharmaceutical intermediate , which suggests that it may be converted into other compounds that interact with specific biological targets.
Action Environment
It is known to be moisture sensitive and reacts with water . It is also incompatible with oxidizing agents, bases, and active metals .
Analyse Biochimique
Biochemical Properties
3-(4-(Chlorosulfonyl)phenyl)propanoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can interact with various enzymes, proteins, and other biomolecules, leading to the formation of covalent bonds. The compound is known to react with water and is moisture-sensitive . It is incompatible with oxidizing agents, bases, and active metals . The interactions of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid with biomolecules can lead to modifications in their structure and function, which can be utilized in various biochemical assays and studies.
Cellular Effects
The effects of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid on cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The chlorosulfonyl group can form covalent bonds with cellular proteins, leading to changes in their activity and function. These modifications can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-(Chlorosulfonyl)phenyl)propanoic acid exerts its effects through covalent binding interactions with biomolecules. The chlorosulfonyl group can react with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by modifying transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid can change over time due to its stability and degradation. The compound is moisture-sensitive and reacts with water, which can lead to its degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and biochemical pathways. At high doses, it can cause toxic or adverse effects, including severe skin burns and eye damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in biomedical research.
Metabolic Pathways
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying enzyme activity and gene expression
Transport and Distribution
The transport and distribution of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . These processes are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid typically involves the chlorosulfonation of 3-phenylpropanoic acid. The reaction is carried out by treating 3-phenylpropanoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-phenylpropanoic acid.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product: 3-(4-(Chlorosulfonyl)phenyl)propanoic acid.
Industrial Production Methods
In an industrial setting, the production of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Chlorosulfonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound reacts with water to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Hydrolysis: Water, under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfonic Acid: Formed from hydrolysis reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(Chlorophenyl)sulfanyl)propanoic acid: Similar structure but with a sulfanyl group instead of a sulfonyl group.
3-(4-(Methylsulfonyl)phenyl)propanoic acid: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.
Uniqueness
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of sulfonamide and sulfonate derivatives, which are important in pharmaceuticals and other chemical industries .
Propriétés
IUPAC Name |
3-(4-chlorosulfonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJMPXHPNFJMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374066 | |
| Record name | 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63545-54-0 | |
| Record name | 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)










